molecular formula C12H8F3N3O3S B14960544 4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B14960544
M. Wt: 331.27 g/mol
InChI Key: HKXUSPFRDQNTNQ-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a complex organic compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenating agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Phenyl Acetate: The final step involves coupling the thiadiazole derivative with phenyl acetate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to its combination of a trifluoromethyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to induce apoptosis via caspase activation sets it apart from other similar compounds.

Properties

Molecular Formula

C12H8F3N3O3S

Molecular Weight

331.27 g/mol

IUPAC Name

[4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C12H8F3N3O3S/c1-6(19)21-8-4-2-7(3-5-8)9(20)16-11-18-17-10(22-11)12(13,14)15/h2-5H,1H3,(H,16,18,20)

InChI Key

HKXUSPFRDQNTNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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